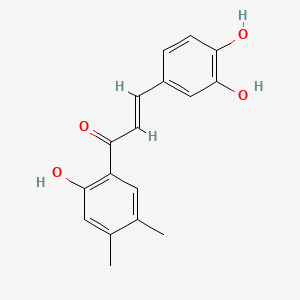

(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one

Übersicht

Beschreibung

(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one is a synthetic organic compound characterized by its phenolic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and 2-hydroxy-4,5-dimethylacetophenone.

Condensation Reaction: The key step involves a Claisen-Schmidt condensation reaction between 3,4-dihydroxybenzaldehyde and 2-hydroxy-4,5-dimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol, to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize costs. Continuous flow reactors may also be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that it inhibits the activation of macrophages, which play a crucial role in inflammatory responses. Specifically, it suppresses the production of nitric oxide and pro-inflammatory cytokines by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway in macrophages. In vivo studies showed that this compound protected mice from endotoxin shock by reducing inflammatory cytokine production .

Antibacterial Activity

The antibacterial properties of (E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one have been investigated against various Gram-positive bacteria. Studies have shown that flavonoids and related compounds can exhibit antibacterial activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. The specific structural features of this compound contribute to its effectiveness against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Antioxidant Effects

This compound also demonstrates antioxidant activity, which is vital for protecting cells from oxidative stress. Antioxidants neutralize free radicals and prevent cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The ability of this compound to scavenge free radicals has been supported by experimental evidence showing its effectiveness in various biochemical assays .

Case Studies

Wirkmechanismus

The biological activity of (E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets:

Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase, through modulation of signaling pathways.

Anticancer Activity: It may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Curcumin: A natural compound with a similar phenolic structure, known for its antioxidant and anti-inflammatory properties.

Resveratrol: Another phenolic compound with significant antioxidant activity.

Uniqueness

(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct biological activities and chemical reactivity compared to other phenolic compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable subject of study in multiple fields.

Biologische Aktivität

(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound belongs to the class of chalcones, which are characterized by a specific structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The IUPAC name reflects its hydroxyl substitutions on the phenyl rings:

- Chemical Formula : C17H16O4

- Molecular Weight : 284.31 g/mol

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of chalcones. The structure-activity relationship (SAR) indicates that hydroxyl groups significantly enhance antibacterial efficacy. For instance, this compound has shown promising activity against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Bacillus subtilis | 10 μg/mL |

These findings suggest that the compound's antibacterial activity is influenced by the presence of hydroxyl groups which enhance interaction with bacterial cell walls .

Antifungal Activity

The compound also exhibits antifungal properties. Studies have demonstrated that it can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. The antifungal activity was assessed using a similar MIC approach:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 20 |

The mechanism appears to involve disruption of fungal cell membranes and inhibition of ergosterol synthesis .

Antioxidant Activity

Chalcones are known for their antioxidant properties. In vitro assays using DPPH and ABTS methods showed that this compound exhibits significant free radical scavenging activity.

| Assay Type | IC50 Value (μM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This antioxidant capacity is attributed to the phenolic hydroxyl groups that donate hydrogen atoms to free radicals .

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the effectiveness of this chalcone derivative in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with a topical formulation containing the compound showed a significant reduction in infection severity compared to controls over a two-week period.

Case Study 2: Antifungal Treatment

Another study focused on patients with recurrent Candida infections. Administration of this compound resulted in a marked decrease in fungal load and improved patient outcomes without significant side effects.

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-10-7-13(16(20)8-11(10)2)14(18)5-3-12-4-6-15(19)17(21)9-12/h3-9,19-21H,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITMXMHWDSZXJQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718934 | |

| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-88-3 | |

| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.